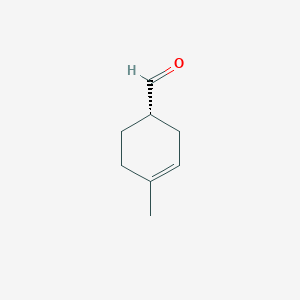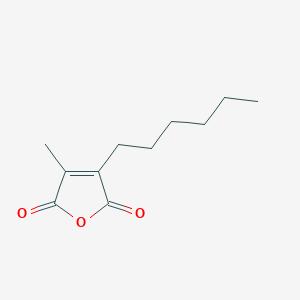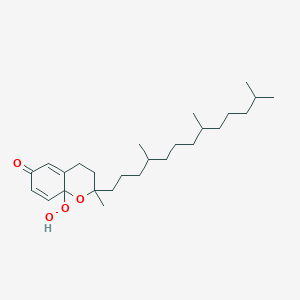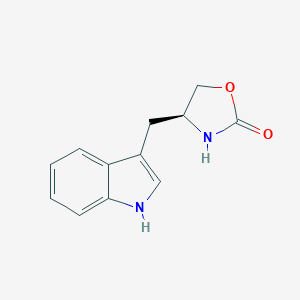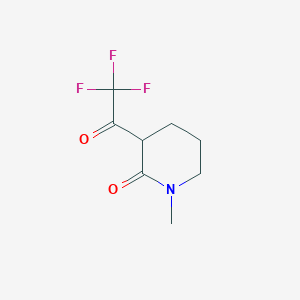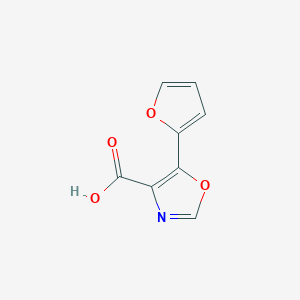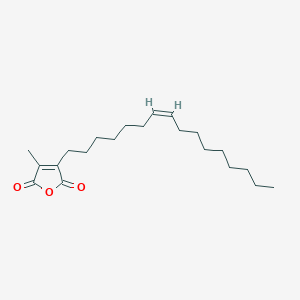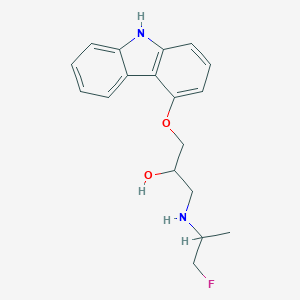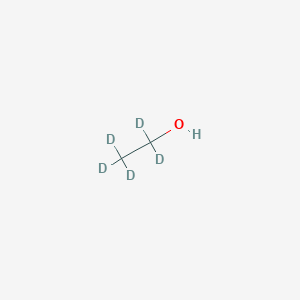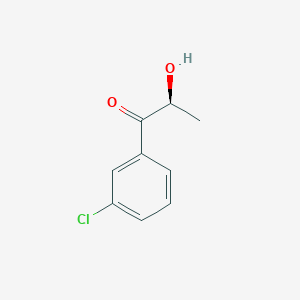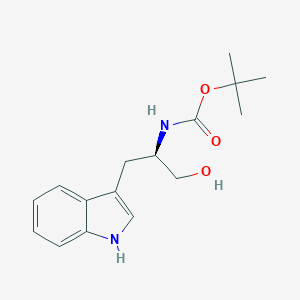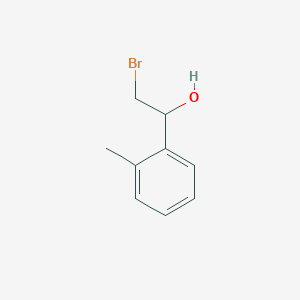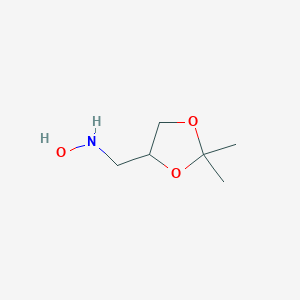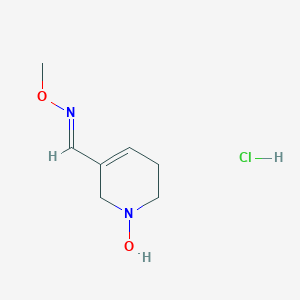
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
かつてはトロピグリンという商品名で抗パーキンソン病薬として販売されていました . トロピグリンは、パーキンソン病、ハンチントン病、痙性対麻痺などの神経変性疾患の治療における潜在的な治療効果で知られています .
2. 製法
合成経路と反応条件: トロピグリンは、トロパノールとチグロイルCoAのエステル化によって合成できます。 この反応は、BAHDアシル転移酵素、特にミトコンドリアに局在する3β-チグロイルオキシトロパンシンターゼによって触媒されます . 反応条件には通常、溶媒の使用とエステル化プロセスを促進するための制御された温度が含まれます。
工業的生産方法: トロピグリンの工業的生産には、ナス科植物からのトロパンアルカロイドの抽出とそれに続く化学修飾が含まれます。 このプロセスには、トロパノールの単離とその後のチグロイルCoAとのエステル化が含まれます。 遺伝子組み換え大腸菌の使用などの高度なバイオテクノロジー方法も、チグリン酸とトロパノールからトロピグリンを製造するために検討されてきました .
3. 化学反応解析
反応の種類: トロピグリンは、次のようなさまざまな化学反応を起こします。
酸化: トロピグリンは酸化されて対応する酸化物になる可能性があります。
還元: 還元反応は、トロピグリンを還元形に変換できます。
置換: トロピグリンは、官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 条件は置換基によって異なりますが、典型的な試薬にはハロゲンと求核剤が含まれます。
主要な生成物:
酸化: 酸化物やその他の酸化誘導体の生成。
還元: 還元されたトロパン誘導体の生成。
置換: さまざまな官能基を持つ置換トロパン化合物の生成。
4. 科学研究の応用
トロピグリンは、科学研究に幅広く応用されています。
化学: トロパンアルカロイドとその誘導体の化学を研究するためのモデル化合物として使用されます。
生物学: 植物の代謝と二次代謝産物の生合成における役割について調査されています。
医学: パーキンソン病やハンチントン病などの神経変性疾患の治療における治療の可能性について調査されています.
産業: 医薬品製造に使用され、他の生物活性化合物の前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: Tropigline can be synthesized through the esterification of tropanol with tigloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase enzyme, specifically 3β-tigloyloxytropane synthase, which is localized in the mitochondria . The reaction conditions typically involve the use of solvents and controlled temperatures to facilitate the esterification process.
Industrial Production Methods: Industrial production of tropigline involves the extraction of tropane alkaloids from solanaceous plants followed by chemical modification. The process includes the isolation of tropanol and its subsequent esterification with tigloyl-CoA. Advanced biotechnological methods, such as the use of engineered Escherichia coli, have also been explored to produce tropigline from tiglic acid and tropanol .
化学反応の分析
Types of Reactions: Tropigline undergoes various chemical reactions, including:
Oxidation: Tropigline can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tropigline into its reduced forms.
Substitution: Tropigline can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced tropane derivatives.
Substitution: Formation of substituted tropane compounds with various functional groups.
科学的研究の応用
Tropigline has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemistry of tropane alkaloids and their derivatives.
Biology: Investigated for its role in plant metabolism and secondary metabolite biosynthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用機序
トロピグリンは、ムスカリン受容体拮抗薬として作用することで効果を発揮します。 ムスカリン性アセチルコリン受容体に結合し、アセチルコリンがこれらの受容体を活性化することを阻害します . これにより、コリン作動性神経伝達の阻害につながり、コリン作動性神経活動の亢進が問題となるパーキンソン病などの状態に有益です。 分子標的は、ムスカリン受容体のM1およびM2サブタイプであり、関与する経路は主に神経伝達物質の放出と受容体活性の調節に関連しています .
類似化合物:
アトロピン: 同様の抗コリン作用を持つ別のトロパンアルカロイドですが、副作用の範囲が広いです.
スコポラミン: 乗り物酔いや術後の吐き気への使用で知られています。スコポラミンは、同様の作用機序を持っていますが、治療用途は異なります.
トロピグリンの独自性: トロピグリンは、神経変性疾患における特定の治療用途と、他のトロパンアルカロイドと比較して副作用が比較的少ないことが特徴です . ミトコンドリアへの局在と特定の酵素合成経路も、他の類似化合物とは異なります .
類似化合物との比較
Hyoscyamine: Similar to atropine, hyoscyamine is used for its antispasmodic and anticholinergic effects.
Uniqueness of Tropigline: Tropigline is unique due to its specific therapeutic applications in neurodegenerative diseases and its relatively lower side effect profile compared to other tropane alkaloids . Its mitochondrial localization and specific enzymatic synthesis pathway also distinguish it from other similar compounds .
特性
CAS番号 |
145427-94-7 |
|---|---|
分子式 |
C7H13ClN2O2 |
分子量 |
192.64 g/mol |
IUPAC名 |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+; |
InChIキー |
RSVMVWPICZVBAS-HAAWTFQLSA-N |
SMILES |
CON=CC1=CCCN(C1)O.Cl |
異性体SMILES |
CO/N=C/C1=CCCN(C1)O.Cl |
正規SMILES |
CON=CC1=CCCN(C1)O.Cl |
同義語 |
1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


